N-(5-methyl-2-propoxyphenyl)acetamide
Description
N-(5-Methyl-2-propoxyphenyl)acetamide is an acetamide derivative characterized by a propoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring. Acetamides are a class of compounds with diverse pharmacological applications, including antimicrobial, antifungal, and analgesic activities, depending on their substituents . The structural flexibility of acetamides allows for modulation of physicochemical properties such as lipophilicity, solubility, and electronic effects, which influence their biological efficacy .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(5-methyl-2-propoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-4-7-15-12-6-5-9(2)8-11(12)13-10(3)14/h5-6,8H,4,7H2,1-3H3,(H,13,14) |
InChI Key |
MFTCYAQSBAPABX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-propoxyphenyl)acetamide typically involves the acylation of 5-methyl-2-propoxyphenylamine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like pyridine or triethylamine is used to neutralize the generated acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
N-(5-methyl-2-propoxyphenyl)acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-propoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
The biological and chemical profiles of N-(5-methyl-2-propoxyphenyl)acetamide can be contextualized by comparing it to structurally analogous compounds. Key differences in substituents, pharmacological activities, and physicochemical properties are summarized below.
Substituent Effects on Antimicrobial Activity
- This compound is noted for its applications in industrial synthesis but lacks direct pharmacological data in the evidence .
- N-(3,5-Difluorophenyl)acetamide (Compound 47) :
Exhibits strong activity against gram-positive bacteria due to the benzo[d]thiazol-5-ylsulfonyl-piperazine moiety. The fluorine atoms increase lipophilicity, enhancing membrane penetration . - N-(5-Chloro-2-methoxyphenyl)acetamide derivatives: Chlorine and methoxy substituents improve antifungal and antiproliferative activities.
Table 1: Antimicrobial Activity Comparison
Analgesic and Cytotoxic Profiles
- Paracetamol (N-(4-Hydroxyphenyl)acetamide): A well-known analgesic with a hydroxyl group at the 4-position.
- N-(4-Hydroxyphenethyl)acetamide (Compound 2): Isolated from Artemisia annua, this derivative exhibits cytotoxic activity (38.3% mortality in brine shrimp assays), suggesting that phenolic groups enhance cytotoxicity compared to alkyl-substituted acetamides .
Table 2: Pharmacological Properties
Physicochemical Properties
Table 3: Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
